N-Boc-cadaverine, with the chemical formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol, is a derivative of cadaverine, a biogenic amine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of cadaverine. This modification enhances its stability and solubility, making it suitable for various chemical applications. The compound is primarily recognized for its role in organic synthesis and as a precursor in the development of complex molecules .
While N-Boc-cadaverine itself is not extensively studied for direct biological activity, its parent compound, cadaverine, is known for its role in cellular processes. Cadaverine is involved in cellular signaling and has been implicated in various physiological functions. The modification with the Boc group may influence its interactions with biological systems, although specific studies on N-Boc-cadaverine's biological effects remain limited.
The synthesis of N-Boc-cadaverine typically involves the protection of cadaverine using di-tert-butyl dicarbonate as the Boc source. A general procedure includes:
This method yields high purity and efficiency, often exceeding 96% .
N-Boc-cadaverine finds utility in various fields:
Several compounds share structural similarities with N-Boc-cadaverine, including:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Cadaverine | Basic structure | Biogenic amine, involved in cellular functions |
N-Acetylcadaverine | Acetyl group instead of Boc | Used as a building block in peptide synthesis |
N-Boc-ethylenediamine | Two amines protected | Commonly used in polymer chemistry |
N-Boc-cadaverine is unique due to its specific Boc protection, which enhances its stability and makes it particularly useful in synthetic applications compared to its unprotected counterparts.
Corrosive;Irritant